5-(3-chlorophenyl)-1H-1,2,3-triazole
Overview
Description
5-(3-chlorophenyl)-1H-1,2,3-triazole: is a heterocyclic compound that features a triazole ring substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 3-chlorophenyl azide with an alkyne under copper(I) catalysis to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the phenyl ring.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under specific conditions.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Derivatives with various substituents replacing the chlorine atom.
Oxidation Products: Oxidized forms of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Scientific Research Applications
Chemistry: 5-(3-chlorophenyl)-1H-1,2,3-triazole is used as a building block in organic synthesis to create more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry as a pharmacophore in drug design. It can be used to develop new therapeutic agents with antimicrobial, antifungal, or anticancer properties.
Industry: In materials science, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
5-phenyl-1H-1,2,3-triazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
5-(4-chlorophenyl)-1H-1,2,3-triazole: Similar structure but with the chlorine atom in a different position, potentially leading to different properties.
5-(3-bromophenyl)-1H-1,2,3-triazole: Bromine substituent instead of chlorine, which can influence its chemical behavior and applications.
Uniqueness: The presence of the 3-chlorophenyl group in 5-(3-chlorophenyl)-1H-1,2,3-triazole imparts unique electronic and steric properties, making it distinct from other triazole derivatives. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(3-chlorophenyl)-2H-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAULFMSWJFSFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291495 | |
Record name | 5-(3-Chlorophenyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35225-01-5 | |
Record name | 5-(3-Chlorophenyl)-1H-1,2,3-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35225-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Chlorophenyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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